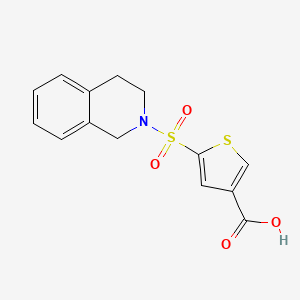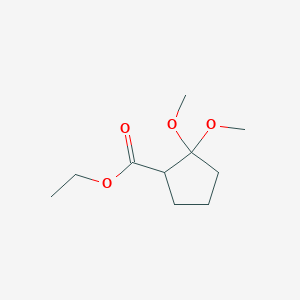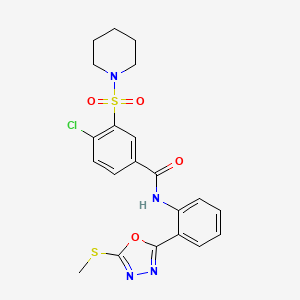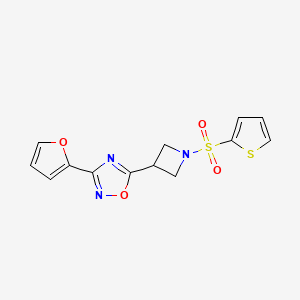
N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMT1C and belongs to the family of triazole compounds. The synthesis method of DMT1C involves several steps, which are discussed in detail below.
Scientific Research Applications
π-Hole Tetrel Bonding Interactions
Research on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including analysis through Hirshfeld surface, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, highlights the importance of such compounds in understanding intermolecular interactions and molecular design (Ahmed et al., 2020). This study suggests potential applications in the design of molecular recognition systems, sensors, and novel materials.
Antimicrobial Activity
Compounds structurally related to "N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide" have been evaluated for their antimicrobial activity. For instance, the synthesis and antimicrobial evaluation of triazole derivatives indicate these compounds exhibit moderate to good activities against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Jadhav et al., 2017).
Antioxidant and Antifungal Agents
Semicarbazone-triazole hybrid derivatives have shown significant antioxidant and antimicrobial activity, pointing towards their use in pharmaceutical research for developing compounds with potential health benefits, including anti-inflammatory, antioxidant, and antimicrobial properties (Brahmi et al., 2018).
Organic Synthesis Methodologies
The development of novel synthetic methodologies using related compounds, such as the Ugi/Robinson-Gabriel reactions directed toward the synthesis of trisubstituted oxazoles, demonstrates the role of these compounds in advancing synthetic organic chemistry (Shaw et al., 2012). Such research aids in the synthesis of complex molecules and can lead to the development of new drugs and materials.
Biological Activity and Drug Discovery
The study of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists, including differentiation of enantiomers and their pharmacological properties, underscores the importance of structural analysis in drug discovery and the development of therapeutic agents (Doi et al., 2017). This research highlights the potential applications in designing receptor-targeted therapies.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-14-5-8-16(9-6-14)24-13-17(22-23-24)20(25)21-12-15-7-10-18(26-2)19(11-15)27-3/h5-11,13H,4,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBCDJWWLXJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)
![N-butyl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2847432.png)

![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)
![2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide](/img/structure/B2847438.png)



![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2847447.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)



